molecular formula C10H8FN B6185895 3-cyclopropyl-4-fluorobenzonitrile CAS No. 1260539-08-9

3-cyclopropyl-4-fluorobenzonitrile

Cat. No.: B6185895
CAS No.: 1260539-08-9
M. Wt: 161.2
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Description

3-Cyclopropyl-4-fluorobenzonitrile (C₁₀H₈FN) is a substituted benzonitrile derivative featuring a fluorine atom at the 4-position and a cyclopropyl group at the 3-position of the aromatic ring. Its molecular structure combines the electron-withdrawing properties of the nitrile (-CN) and fluorine groups with the steric and electronic effects of the cyclopropane ring.

The fluorine atom enhances metabolic stability and binding affinity through electronegative interactions, while the cyclopropyl group contributes to conformational rigidity and lipophilicity, influencing bioavailability and membrane permeability.

Properties

CAS No.

1260539-08-9

Molecular Formula

C10H8FN

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The process typically involves heating a chlorobenzonitrile derivative with potassium fluoride (KF) in the presence of a polar aprotic solvent such as sulfolane (tetramethylene sulfone) and a perfluoroalkyl oxa-carboxylic acid catalyst. For example, 2,6-dichlorobenzonitrile undergoes complete conversion to 2,6-difluorobenzonitrile under these conditions, achieving yields exceeding 95%. Extending this methodology to 3-cyclopropyl-4-chlorobenzonitrile could theoretically yield the target compound, though the steric and electronic effects of the cyclopropyl group may necessitate optimized conditions.

Key Reaction Parameters:

  • Temperature: 180–250°C

  • Catalyst: Perfluoroalkyl oxa-carboxylic acid derivatives (e.g., C₃F₇O(CF₂)₃CO₂H)

  • Solvent: Sulfolane

  • Molar Ratios: Chlorobenzonitrile:KF = 1:2–6

Substrate Considerations

The presence of the cyclopropyl group at the 3-position introduces steric hindrance, which may slow the fluorination kinetics. Patents note that ortho- and para-substituted chlorobenzonitriles exhibit higher reactivity in halogen exchange reactions compared to meta-substituted analogs. Thus, designing a 3-cyclopropyl-4-chlorobenzonitrile precursor with minimal steric interference at the 4-position is critical for efficient fluorine substitution.

Cyclopropanation via Metal-Catalyzed Cross-Coupling

Introducing the cyclopropyl group through cross-coupling reactions offers regioselective control. Suzuki-Miyaura coupling between a boronic acid and a haloarene is a promising route.

Suzuki Coupling Strategy

Aryl halides such as 3-bromo-4-fluorobenzonitrile can react with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This method requires precise control over the electronic environment to ensure coupling occurs at the 3-position.

Representative Conditions:

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%)

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: Toluene/water mixture

  • Temperature: 80–100°C

Challenges in Steric Environments

The cyclopropyl group’s rigidity may hinder coupling efficiency. Patent US5466859A highlights that bulky substituents adjacent to the reaction site reduce yields in analogous fluorobenzonitrile syntheses. To mitigate this, microwave-assisted heating or high-pressure conditions could enhance reaction rates.

Aldoxime Dehydration from Aldehyde Intermediates

Converting aldehydes to nitriles via aldoxime intermediates is a two-step process demonstrated in the synthesis of 4-fluoro-2-methylbenzonitrile. Applied to 3-cyclopropyl-4-fluorobenzaldehyde, this method could yield the target compound.

Aldoxime Formation

Reacting 3-cyclopropyl-4-fluorobenzaldehyde with hydroxylamine hydrochloride in ethanol at 20–25°C forms the corresponding aldoxime. The use of N,N-diisopropylethylamine as a base ensures rapid deprotonation and oxime formation.

Step 1 Conditions:

  • Reagents: NH₂OH·HCl, N,N-diisopropylethylamine

  • Solvent: Ethanol

  • Temperature: 20–25°C

Dehydration to Nitrile

The aldoxime undergoes dehydration using sodium bisulfate monohydrate in toluene at 110–115°C. This exothermic reaction requires careful temperature control to prevent side reactions.

Step 2 Conditions:

  • Reagent: NaHSO₄·H₂O

  • Solvent: Toluene

  • Temperature: 110–115°C

Aldehyde Synthesis Challenges

The primary bottleneck lies in synthesizing 3-cyclopropyl-4-fluorobenzaldehyde. Direct formylation of 3-cyclopropyl-4-fluorobenzene via Gattermann-Koch reaction is complicated by the electron-withdrawing nitrile group. Alternative routes, such as Friedel-Crafts acylation, may be explored.

Industrial-Scale Synthesis and Optimization

Transitioning laboratory methods to industrial production requires addressing cost, safety, and scalability.

Continuous Flow Processes

Patents emphasize the use of continuous flow reactors for halogen exchange reactions to improve heat transfer and reduce reaction times. For 3-cyclopropyl-4-fluorobenzonitrile, a tubular reactor operating at 220°C with immobilized KF on alumina could achieve >90% conversion.

Solvent and Catalyst Recovery

Sulfolane, while effective, poses challenges due to its high boiling point (285°C). Implementing a solvent recovery system with fractional distillation reduces waste and costs . Similarly, catalyst recycling via filtration or ion-exchange resins enhances sustainability.

Chemical Reactions Analysis

3-cyclopropyl-4-fluorobenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, as well as other transition metal catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-cyclopropyl-4-fluorobenzonitrile is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be used in the development of new pharmaceuticals and therapeutic agents. In industry, it can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluoro substituent in This compound reduces metabolic oxidation compared to chlorine, which may enhance in vivo stability.

Q & A

Q. How can researchers validate the absence of genotoxicity in derivatives of this compound?

  • Ames tests (Salmonella typhimurium strains) and micronucleus assays (in vitro mammalian cells) screen for mutagenicity. Computational tools like Derek Nexus predict toxicity based on structural alerts. Positive controls (e.g., ethyl methanesulfonate) ensure assay validity .

Methodological Notes

  • Data Interpretation : Cross-reference experimental results with computational models to resolve ambiguities (e.g., conflicting biological activity) .
  • Safety Protocols : Use gloveboxes for moisture-sensitive steps (e.g., AlCl₃-mediated reactions) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro testing to ensure reproducibility and ethical standards .

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